molecular formula C19H16N2O7 B3295849 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 889958-88-7

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3295849
CAS RN: 889958-88-7
M. Wt: 384.3 g/mol
InChI Key: DZRMTTDNBYLRMT-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as MNBC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death in cancer cells. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to activate the Nrf2-ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function and memory. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide also has good solubility in water and organic solvents, making it easy to work with in various experimental settings. However, one limitation of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is its low stability under acidic conditions, which can affect its activity and bioavailability.

Future Directions

There are several future directions for research on 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, including the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanism of action of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the development of 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives with improved stability and activity could lead to the discovery of new drug candidates.

Scientific Research Applications

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
In neurodegenerative disease research, 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

8-methoxy-N-[(4-methoxyphenyl)methyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-26-14-5-3-11(4-6-14)10-20-18(22)15-8-12-7-13(21(24)25)9-16(27-2)17(12)28-19(15)23/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMTTDNBYLRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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